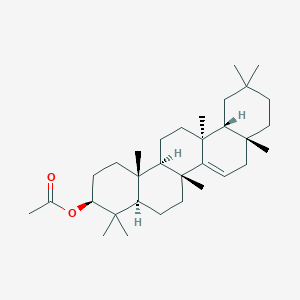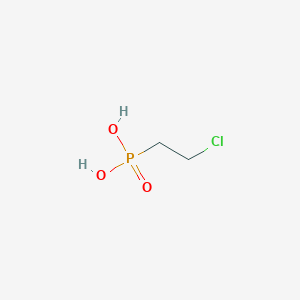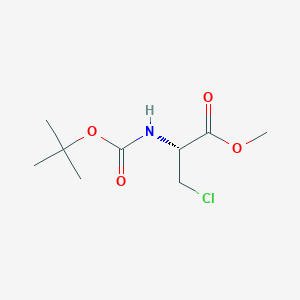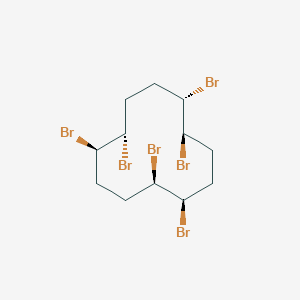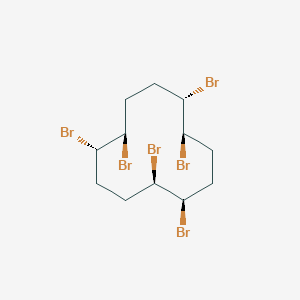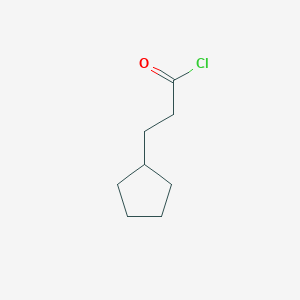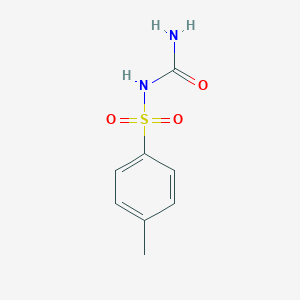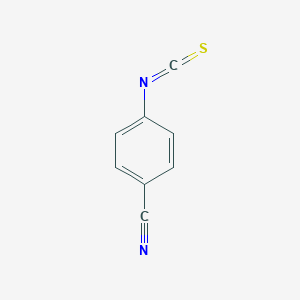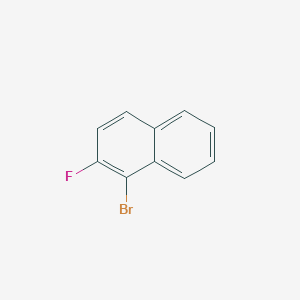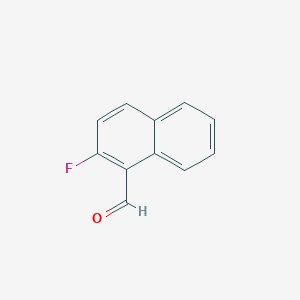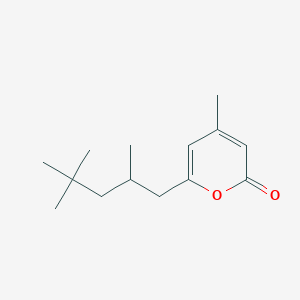
4-甲基-6-(2,4,4-三甲基戊基)-2H-吡喃-2-酮
描述
科学研究应用
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one has a wide range of scientific research applications:
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: In the cosmetic industry, it is a key ingredient in formulations designed to combat dandruff and other scalp conditions.
作用机制
Target of Action
The compound 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, also known as Piroctone Olamine , primarily targets fungi, specifically those responsible for dandruff . It acts on the cell membrane of the fungi, disrupting their normal function .
Mode of Action
Piroctone Olamine interacts with the fungi by penetrating the cell membrane . This interaction leads to changes in the membrane’s permeability, causing essential components of the fungal cell to leak out . This disrupts the normal functioning of the cell, leading to its death .
Biochemical Pathways
It is known that the compound interferes with the fungi’s cellular metabolism . This interference disrupts the fungi’s ability to reproduce and grow, effectively controlling the spread of the fungal infection .
Pharmacokinetics
As a topical agent, it is believed to have minimal systemic absorption . Its bioavailability is primarily localized to the area of application, where it exerts its antifungal effects .
Result of Action
The result of Piroctone Olamine’s action is the reduction or elimination of dandruff . By killing the fungi responsible for dandruff, it helps to keep the scalp clean and free from itching .
Action Environment
The efficacy and stability of Piroctone Olamine can be influenced by various environmental factors. For instance, the pH of the product it is formulated in can affect its solubility and therefore its effectiveness . Additionally, the presence of other ingredients in a formulation can also impact the compound’s stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one typically involves the reaction of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone with ethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced reaction control systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical and cosmetic applications .
化学反应分析
Types of Reactions
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur at the pyran ring or the alkyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyran derivatives .
相似化合物的比较
Similar Compounds
Ciclopirox: Another antifungal agent with a similar mechanism of action but different chemical structure.
Pyrithione: Known for its use in anti-dandruff shampoos, it also has antifungal properties.
Climbazole: A compound with similar applications in the cosmetic industry.
Uniqueness
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is unique due to its dual antifungal and antibacterial properties, making it versatile for various applications. Its specific chemical structure also allows for effective penetration and action in the target areas, enhancing its efficacy compared to similar compounds.
属性
IUPAC Name |
4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10-6-12(16-13(15)8-10)7-11(2)9-14(3,4)5/h6,8,11H,7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDKONPVQNISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)CC(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233855 | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50650-75-4 | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50650-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050650754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-6-(2,4,4-TRIMETHYLPENTYL)-2H-PYRAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V4CH23S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)
